molecular formula C16H14F2N4S B6494844 3-{[(2,5-difluorophenyl)methyl]sulfanyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1334374-66-1

3-{[(2,5-difluorophenyl)methyl]sulfanyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B6494844
CAS RN: 1334374-66-1
M. Wt: 332.4 g/mol
InChI Key: UPHKBLNQWVNUFI-UHFFFAOYSA-N
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Description

The compound “3-{[(2,5-difluorophenyl)methyl]sulfanyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyridazine ring . The presence of these rings suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated pyrazole and pyridazine rings . The electron-withdrawing fluorine atoms on the phenyl ring could have interesting effects on the electronic structure of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole and pyridazine rings, as well as the electron-withdrawing fluorine atoms . It could undergo reactions typical of these types of compounds, such as electrophilic aromatic substitution.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole and pyridazine rings, as well as the electron-withdrawing fluorine atoms . For example, it is likely to have a relatively high melting point due to the presence of the aromatic rings.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many pyrazole and pyridazine derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-[(2,5-difluorophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4S/c1-10-7-11(2)22(21-10)15-5-6-16(20-19-15)23-9-12-8-13(17)3-4-14(12)18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHKBLNQWVNUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=C(C=CC(=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-difluorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

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